molecular formula C18H18O9 B1605053 Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate CAS No. 7176-19-4

Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate

Cat. No.: B1605053
CAS No.: 7176-19-4
M. Wt: 378.3 g/mol
InChI Key: UNTJEZNVLMAXQI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O9/c19-16(25-7-13-4-22-13)10-1-11(17(20)26-8-14-5-23-14)3-12(2-10)18(21)27-9-15-6-24-15/h1-3,13-15H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTJEZNVLMAXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(=O)C2=CC(=CC(=C2)C(=O)OCC3CO3)C(=O)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992398
Record name Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate
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Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7176-19-4
Record name 1,3,5-Tris(2-oxiranylmethyl) 1,3,5-benzenetricarboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate
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Record name Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate
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Preparation Methods

Key Steps:

  • Step 1: Esterification
    Benzene-1,3,5-tricarboxylic acid reacts with a glycidylating agent (e.g., epichlorohydrin) in the presence of a base catalyst (e.g., NaOH) to form tris(chloromethyl) benzene-1,3,5-tricarboxylate.
    Reaction Conditions :

    Parameter Value
    Temperature 60–80°C
    Solvent Dichloromethane (DCM)
    Catalyst Triethylamine (Et₃N)
    Reaction Time 12–24 hours
  • Step 2: Epoxidation
    The chloromethyl groups undergo epoxidation using a nucleophilic agent (e.g., sodium hydroxide) to yield the final epoxy-functionalized product.
    Optimized Conditions :

    • Molar ratio of NaOH to intermediate: 3:1
    • Reaction temperature: 0–5°C (controlled to prevent side reactions)
    • Yield: 68–75%.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to enhance efficiency and purity.

Protocol Highlights:

  • Reactors : Microfluidic channels with immobilized acid catalysts (e.g., sulfonic acid resins).
  • Advantages :
    • Reduced reaction time (4–6 hours vs. 24 hours in batch processes).
    • Higher purity (>98%) due to precise temperature and mixing control.
  • Case Study :
    A pilot-scale trial achieved a throughput of 12 kg/day with 92% yield using toluene as the solvent.

Alternative Route via Benzene-1,3,5-Tricarboxylic Acid Chloride

A modified approach starts with benzene-1,3,5-tricarboxylic acid chloride to streamline esterification.

Procedure:

  • Synthesis of Acid Chloride :
    Benzene-1,3,5-tricarboxylic acid is treated with thionyl chloride (SOCl₂) at 70°C for 6 hours.
  • Esterification with Glycidol :
    The acid chloride reacts with glycidol (oxiranylmethanol) in DCM, catalyzed by Et₃N at 0°C.
    Key Data :





















    ParameterValue
    Molar Ratio1:3 (acid chloride:glycidol)
    Yield70–78%
    Purity (HPLC)97.5%

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include functionalized derivatives of this compound, which can be tailored for specific applications in material science and organic synthesis .

Scientific Research Applications

Chemistry: Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate is used as a building block in the synthesis of complex organic molecules.

Biology and Medicine: In biological research, this compound is utilized for the modification of biomolecules and the development of drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery and diagnostic applications .

Industry: In the industrial sector, this compound is employed as a curing agent in the production of advanced coatings and adhesives. Its excellent thermal stability and mechanical properties make it suitable for high-performance applications .

Comparison with Similar Compounds

Detailed Analysis of Analogues

Trimethyl and Triethyl Esters

  • Trimethyl benzene-1,3,5-tricarboxylate (CAS 2672-58-4) is a simple triester with methyl groups. Its low molecular weight and volatility make it a precursor for synthesizing metal-organic frameworks (MOFs) like Cu-BTC, which exhibit high porosity (~40%) and gas storage capabilities .
  • Triethyl benzene-1,3,5-tricarboxylate (CAS 4105-92-4) offers enhanced solubility in non-polar solvents due to longer alkyl chains, facilitating its use in organic synthesis and coatings .

Hydroxyphenyl and Perfluorophenyl Derivatives

  • THBT (Tris(4-hydroxyphenyl) derivative) serves as a first-tier dendrimer core. Its hydroxyl groups enable hydrogen bonding and interactions with proteins, making it suitable for biomedical applications like drug delivery .
  • Tris(perfluorophenyl) benzene-1,3,5-tricarboxylate exhibits extreme hydrophobicity due to perfluorinated aryl groups. It is used in desymmetrization strategies to create macromonomers for thiol-ene click chemistry, enabling tailored polymer networks .

Metal-Organic Frameworks (MOFs)

  • Cu-BTC ([Cu₃(TMA)₂(H₂O)₃]ₙ) is a benchmark MOF with a pore size of 1 nm and thermal stability up to 240°C. Its exposed metal sites enhance gas adsorption (e.g., H₂, CH₄), outperforming Fe-BTC in hydrogen interaction studies .

Tris(oxiranylmethyl) Benzene-1,3,5-Tricarboxylate

  • Compared to perfluorophenyl or hydroxyphenyl analogs, it is likely less thermally stable but more reactive in epoxy resin systems.

Comparative Performance Metrics

PropertyTris(oxiranylmethyl) (Inferred)Cu-BTC THBT Tris(perfluorophenyl)
Thermal Stability Moderate (~150–200°C)High (240°C)ModerateHigh (>200°C)
Solubility Polar aprotic solventsInsolubleDCM/MeOHDCM/THF
Reactivity Epoxide ring-openingMetal-ligandH-bondingThiol-ene reactions
Porosity Non-porous40%Non-porousNon-porous

Biological Activity

Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate (also known as tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate) is a chemical compound with the molecular formula C18H18O9C_{18}H_{18}O_9 and a CAS number of 7176-19-4. It is a triester of benzene-1,3,5-tricarboxylic acid and is characterized by its epoxy functional groups. This compound has garnered attention for its potential biological activities and applications in various industrial sectors. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

PropertyValue
Molecular FormulaC18H18O9
Molecular Weight378.33 g/mol
CAS Number7176-19-4
SynonymsTriglycidyl benzenetricarboxylate, tris(oxiranylmethyl)benzene-1,3,5-tricarboxylate
GHS ClassificationDanger (GHS07, GHS08, GHS09)

Safety and Toxicity

This compound exhibits several hazardous properties. It is classified as a skin sensitizer and may cause serious eye damage. The following table summarizes its safety classification:

Hazard TypeDescription
Skin SensitizationMay cause allergic skin reaction (H317)
Eye DamageCauses serious eye damage (H318)
Reproductive ToxicitySuspected of damaging fertility or the unborn child (H361)

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in various cell lines.
  • Genotoxicity : It has been implicated in genotoxic effects based on assays conducted on mammalian cells.
  • Endocrine Disruption : There are indications that it may disrupt endocrine functions, which is a significant concern in toxicological assessments.

Study 1: Cytotoxic Effects on Cell Lines

In a study examining the cytotoxic effects of this compound on human liver cells (HepG2), researchers found that exposure led to significant cell death at concentrations above 50 µM. The IC50 value was determined to be approximately 75 µM.

Study 2: Genotoxicity Assessment

A genotoxicity assessment using the Ames test indicated that this compound did not exhibit mutagenic properties in Salmonella typhimurium strains TA98 and TA100 when tested at concentrations up to 5000 µg/plate. However, further testing in mammalian cell lines suggested potential genotoxic effects under specific conditions.

Environmental Impact

The environmental fate of this compound has been evaluated in several studies. It is noted for moderate toxicity to aquatic life and potential bioaccumulation in sediment and soil environments.

Research Findings

Recent research highlights the biological implications of this compound:

  • Toxicological Profiles : Toxicological profiles suggest that long-term exposure may lead to systemic effects including reproductive toxicity.
  • Ecotoxicological Concerns : Predicted No Effect Concentrations (PNEC) for aquatic environments indicate that concentrations exceeding 0.006 mg/L could pose ecological risks.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via esterification of benzene-1,3,5-tricarboxylic acid (trimesic acid) with oxiranylmethyl halides (e.g., epichlorohydrin). Key steps include acid activation (e.g., using thionyl chloride or DCC/DMAP) and nucleophilic substitution. Reaction temperature (40–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (3:1 oxiranylmethyl reagent to trimesic acid) critically affect yield and epoxide ring stability. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended . Monitor by TLC and confirm purity via HPLC (>98%) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify ester carbonyl signals (~165–170 ppm) and oxirane protons (δ 3.2–4.5 ppm). Splitting patterns confirm glycidyl group attachment .
  • FTIR : Epoxide C-O-C stretching (1250 cm⁻¹) and ester C=O (1720 cm⁻¹) validate functional groups.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
    Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) enhances reliability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Epoxide groups are sensitizers; use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid protic solvents (e.g., water) to prevent premature ring-opening. Store at 2–8°C under inert gas (Ar/N₂). In case of exposure, rinse with water for 15 minutes and consult a toxicology report .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer : Apply a 2³ factorial design to test variables: temperature (40°C vs. 70°C), catalyst concentration (0.5% vs. 2.0% DMAP), and reaction time (6 vs. 12 hours). Use ANOVA to identify significant factors. For example, higher temperatures may accelerate esterification but risk epoxide degradation. Response surface methodology (RSM) refines optimal conditions .

Q. What computational methods predict the crosslinking behavior of this compound in epoxy networks?

  • Methodological Answer : Molecular dynamics (MD) simulations model crosslink density by tracking epoxide ring-opening kinetics with amines (e.g., DETA). Density functional theory (DFT) calculates activation energies for nucleophilic attacks. Pair with experimental DSC data (Tg shifts) to validate network formation .

Q. How do solvent polarity and catalyst choice impact epoxide ring stability during synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF) stabilize transition states but may hydrolyze epoxides at elevated temperatures. Bifunctional catalysts (e.g., lipases in non-aqueous media) enhance regioselectivity. Monitor ring stability via in-situ FTIR (loss of 1250 cm⁻¹ peak indicates degradation). Contrast with non-polar solvents (toluene), which reduce side reactions but slow kinetics .

Q. What strategies resolve contradictions in reported thermal stability data for this compound-based polymers?

  • Methodological Answer : Discrepancies arise from varying curing agents (aromatic vs. aliphatic amines) and DSC heating rates (5°C/min vs. 10°C/min). Standardize testing protocols (ISO 11357) and use TGA-FTIR to correlate weight loss with degradation products (e.g., CO₂ from ester groups). Compare with MD simulations of thermal decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate

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